molecular formula C12H15F2NO B1371760 1-(2,6-Difluorobenzyl)piperidin-3-ol

1-(2,6-Difluorobenzyl)piperidin-3-ol

Cat. No.: B1371760
M. Wt: 227.25 g/mol
InChI Key: WSHIPNRHYYRNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorobenzyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a 2,6-difluorobenzyl moiety at the 1-position. The 2,6-difluorobenzyl group is a recurring pharmacophore in drug design, often associated with enhanced metabolic stability and target binding .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15F2NO/c13-11-4-1-5-12(14)10(11)8-15-6-2-3-9(16)7-15/h1,4-5,9,16H,2-3,6-8H2

InChI Key

WSHIPNRHYYRNPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 1-(2,6-Difluorobenzyl)piperidin-3-ol and related compounds:

Compound Name Core Structure Substituents/Functional Groups Biological Activity Key Pharmacokinetic Properties
1-(2,6-Difluorobenzyl)piperidin-3-ol Piperidine 3-hydroxy, 2,6-difluorobenzyl Undisclosed (likely CNS-related) Unknown; hydroxyl may enhance solubility
TAK-385 Thienopyrimidinone 2,6-difluorobenzyl, dimethylaminomethyl, methoxypyridazin GnRH antagonist Reduced CYP450 inhibition
Rufinamide (USP Related A/B) Triazole 2-fluorobenzyl (Related A) / 2,6-difluorobenzyl (Related B) Anticonvulsant Requires ester-to-amide metabolic activation
1-(2,6-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 5-oxo, 3-carboxylic acid Undisclosed (possible prodrug) High solubility due to carboxylic acid

Key Observations:

  • This may influence target selectivity and binding kinetics. TAK-385’s thienopyrimidinone core enables potent GnRH antagonism, while rufinamide’s triazole core is critical for sodium channel modulation in epilepsy .
  • Fluorine Substitution: The 2,6-difluorobenzyl group (common in TAK-385, rufinamide intermediates, and the target compound) enhances metabolic stability by resisting oxidative degradation compared to mono-fluorinated analogs (e.g., rufinamide’s Related Compound A) . In rufinamide intermediates, the 2,6-difluoro substitution improves crystallinity and purity during synthesis, as demonstrated by crystallization from alcohol/water mixtures .
  • Functional Groups :

    • The 3-hydroxyl group in the target compound may enhance aqueous solubility or hydrogen-bonding interactions with biological targets, contrasting with the ester (rufinamide intermediates) or carboxylic acid () groups in analogs.

Pharmacological and Pharmacokinetic Comparisons

  • TAK-385 vs. The piperidine hydroxyl group in the target compound could mitigate first-pass metabolism compared to TAK-385’s thienopyrimidinone core.
  • Rufinamide Intermediates :

    • The ethyl 1-(2,6-difluorobenzyl)-triazole-4-carboxylate intermediate () exhibits a 73.74° dihedral angle between triazole and benzyl rings, optimizing spatial conformation for anticonvulsant activity. The target compound’s piperidine ring may adopt distinct conformations, affecting CNS permeability .
  • The target compound’s hydroxyl group may offer similar advantages but with different ionization properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.